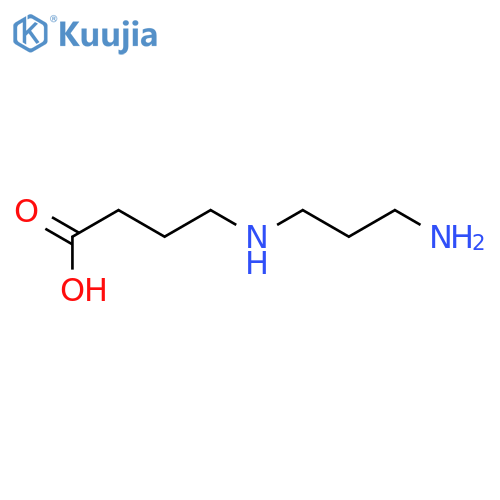Cas no 66165-33-1 (4-(3-aminopropyl)aminobutanoic acid)

66165-33-1 structure
商品名:4-(3-aminopropyl)aminobutanoic acid
4-(3-aminopropyl)aminobutanoic acid 化学的及び物理的性質
名前と識別子
-
- isoputreanine
- 4-(3-aminopropylamino)butanoic acid
- 4-(3-aminopropyl)aminobutanoic acid
- 4-((3-aminopropyl)amino)-Butanoate
- N-(4-carboxybutyl)-1,3-propanediamine
- 4-((3-aminopropyl)amino)-Butanoic acid
- 66165-33-1
- N-(4-carboxybutyl)-1,3-diaminopropane
- N-(3-aminopropyl)-4-aminobutanoate
- CHEBI:165866
- N-(3-aminopropyl)-4-aminobutyrate
- SCHEMBL11439892
- N-(3-aminopropyl)-4-aminobutanoic acid
- AKOS011558576
- N-(3-aminopropyl)-4-aminobutyric acid
- DTXSID30216354
- Butanoic acid, 4-((3-aminopropyl)amino)-
- starbld0041603
- 4-((3-aminopropyl)amino)butanoic acid
- EN300-191665
- CS-0346048
- 4-[(3-AMINOPROPYL)AMINO]BUTANOIC ACID
-
- インチ: InChI=1S/C7H16N2O2/c8-4-2-6-9-5-1-3-7(10)11/h9H,1-6,8H2,(H,10,11)
- InChIKey: JUBNBYBUFCFLHB-UHFFFAOYSA-N
- ほほえんだ: C(CC(=O)O)CNCCCN
計算された属性
- せいみつぶんしりょう: 160.12128
- どういたいしつりょう: 160.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 7
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- PSA: 75.35
4-(3-aminopropyl)aminobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-191665-0.5g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-191665-0.25g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 0.25g |
$723.0 | 2023-09-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-1g |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 1g |
¥14126.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-2.5g |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 2.5g |
¥27698.00 | 2024-05-04 | |
| Enamine | EN300-191665-1g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 1g |
$785.0 | 2023-09-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-500mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 500mg |
¥13572.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-50mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 50mg |
¥11880.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-100mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 100mg |
¥12434.00 | 2024-05-04 | |
| Enamine | EN300-191665-5.0g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 5.0g |
$2277.0 | 2023-02-16 | ||
| Enamine | EN300-191665-1.0g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 1g |
$0.0 | 2023-06-08 |
4-(3-aminopropyl)aminobutanoic acid 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
66165-33-1 (4-(3-aminopropyl)aminobutanoic acid) 関連製品
- 1119-48-8(N-Methyl-4-aminobutyric Acid)
- 1215511-11-7(N-Methyl-4-aminobutyric Acid-d3)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
